molecular formula C20H21BrN2O4 B15030326 3-(4-Bromophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B15030326
M. Wt: 433.3 g/mol
InChI Key: CXFFCXJBMAKWLF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the oxadiazole ring or the phenyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but the compound’s structure allows it to form specific interactions with its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The triethoxyphenyl group also imparts specific electronic and steric properties that can affect the compound’s behavior in various chemical and biological contexts.

Properties

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H21BrN2O4/c1-4-24-16-11-14(12-17(25-5-2)18(16)26-6-3)20-22-19(23-27-20)13-7-9-15(21)10-8-13/h7-12H,4-6H2,1-3H3

InChI Key

CXFFCXJBMAKWLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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